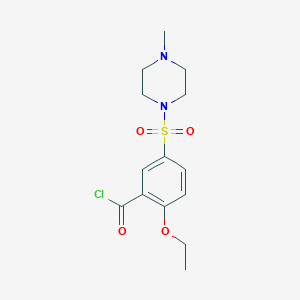
2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)-benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is a chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinyl sulfonyl group, and a benzoyl chloride moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride typically involves multiple steps. One common method starts with the preparation of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid. This intermediate is then converted to the benzoyl chloride derivative using thionyl chloride or oxalyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Catalysts like pyridine or triethylamine may be used to enhance reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: The primary product of hydrolysis is 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid.
科学的研究の応用
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cardiovascular and erectile dysfunction disorders.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride involves its interaction with specific molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .
類似化合物との比較
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic Acid: This compound is a direct precursor and shares similar structural features.
Sildenafil: Known for its use in treating erectile dysfunction, sildenafil contains a similar piperazinyl sulfonyl group.
Uniqueness
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl Chloride is unique due to its reactive benzoyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
特性
分子式 |
C14H19ClN2O4S |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride |
InChI |
InChI=1S/C14H19ClN2O4S/c1-3-21-13-5-4-11(10-12(13)14(15)18)22(19,20)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
OMUWWVGSJXIXKB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















